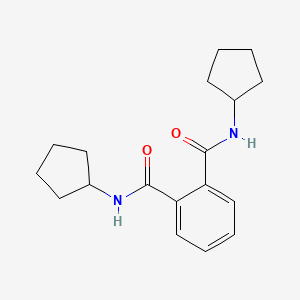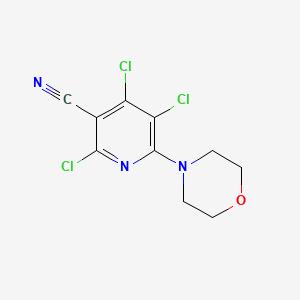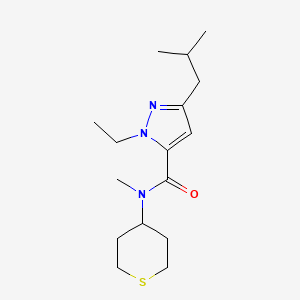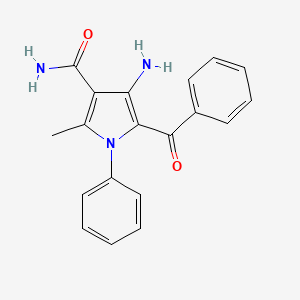
N,N'-dicyclopentylphthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dicyclopentylphthalamide (DPA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phthalimide derivatives and is known for its ability to bind to sigma receptors. Sigma receptors are a group of proteins that are found in various tissues and organs throughout the body, including the brain, heart, and lungs. The binding of DPA to these receptors has been shown to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.
作用機序
The mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, but it is thought to involve the modulation of sigma receptors. Sigma receptors are known to interact with a variety of ligands, including neurotransmitters, hormones, and drugs. The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to alter their activity, leading to changes in downstream signaling pathways.
Biochemical and Physiological Effects
The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to have a range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, regulation of ion channels, and regulation of cell survival pathways. Additionally, N,N'-dicyclopentylphthalamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N,N'-dicyclopentylphthalamide in lab experiments is its specificity for sigma receptors. This allows researchers to selectively target these receptors without affecting other proteins or pathways. Additionally, N,N'-dicyclopentylphthalamide is a synthetic compound, which allows for precise control over its purity and concentration.
One limitation of using N,N'-dicyclopentylphthalamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving N,N'-dicyclopentylphthalamide. One area of interest is the development of new sigma receptor ligands that are more potent and selective than N,N'-dicyclopentylphthalamide. Additionally, researchers are interested in exploring the potential therapeutic applications of N,N'-dicyclopentylphthalamide and other sigma receptor ligands. These applications include the treatment of neurodegenerative diseases, drug addiction, and cancer.
Conclusion
In conclusion, N,N'-dicyclopentylphthalamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound has been shown to modulate the activity of sigma receptors, leading to a range of biochemical and physiological effects. While there are limitations to using N,N'-dicyclopentylphthalamide in lab experiments, its specificity and synthetic nature make it a valuable tool for studying sigma receptors and their role in various physiological processes.
合成法
The synthesis of N,N'-dicyclopentylphthalamide involves the reaction of phthalic anhydride with cyclopentylamine in the presence of a catalyst. This reaction results in the formation of N,N'-dicyclopentylphthalamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
科学的研究の応用
N,N'-dicyclopentylphthalamide has been used in a variety of scientific research applications, including studies on sigma receptor function, drug addiction, and neuroprotection. The compound has been shown to modulate the activity of sigma receptors, which are involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. The use of N,N'-dicyclopentylphthalamide in these studies has helped to elucidate the role of sigma receptors in these processes and has provided insight into potential therapeutic targets for various diseases.
特性
IUPAC Name |
1-N,2-N-dicyclopentylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)18(22)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTBNPQRZZAHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dicyclopentylbenzene-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)

![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
methanone](/img/structure/B5683839.png)

![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)